molecular formula C10H18O2 B1619732 8,8-dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 702-75-0

8,8-dimethyl-6,10-dioxaspiro[4.5]decane

Cat. No.: B1619732
CAS No.: 702-75-0
M. Wt: 170.25 g/mol
InChI Key: JOXSTTXXTNBJRU-UHFFFAOYSA-N
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Description

8,8-dimethyl-6,10-dioxaspiro[4.5]decane: is a spirocyclic compound characterized by a unique structure that includes two oxygen atoms within a spiro ring system. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-6,10-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often require:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction without causing decomposition.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity ketones and diols.

    Catalysis: Use of robust acid catalysts that can withstand industrial conditions.

    Purification: Techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-6,10-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the spiro ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperatures.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8,8-dimethyl-6,10-dioxaspiro[4.5]decane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8,8-dimethyl-6,10-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Isopropyl-8,8-dimethyl-6,10-dioxaspiro[4.5]decane
  • 6,10-Dioxaspiro[4.5]decane-7,9-dione

Uniqueness

8,8-dimethyl-6,10-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of two oxygen atoms within the ring. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .

Properties

IUPAC Name

8,8-dimethyl-6,10-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-11-10(12-8-9)5-3-4-6-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXSTTXXTNBJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCCC2)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061034
Record name 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-75-0
Record name 8,8-Dimethyl-6,10-dioxaspiro[4.5]decane
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Record name 5,5-Dimethyl-1,3-dioxane-2-spirocyclopentane
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Record name 6, 8,8-dimethyl-
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Record name 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-
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Record name 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-
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Record name 8,8-dimethyl-6,10-dioxaspiro[4.5]decane
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Record name 5,5-DIMETHYL-1,3-DIOXANE-2-SPIROCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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